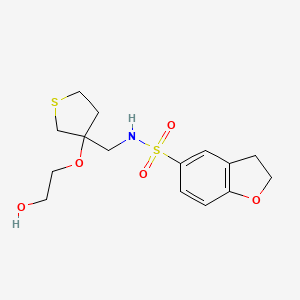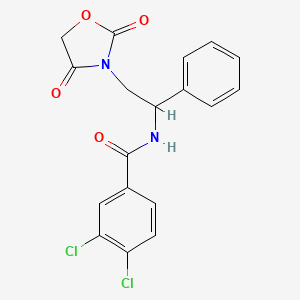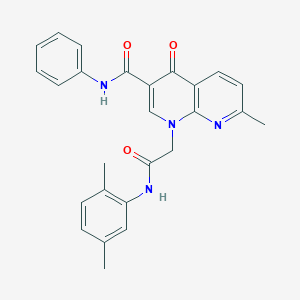![molecular formula C15H20ClN3O2 B2812663 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea CAS No. 1796207-81-2](/img/structure/B2812663.png)
3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and neuropharmacology. This compound is also known as ABT-288 and is a potent and selective agonist of the dopamine D4 receptor.
作用机制
The mechanism of action of 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea involves the activation of the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) that is primarily expressed in the prefrontal cortex and limbic regions of the brain. The activation of the dopamine D4 receptor by 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea leads to the inhibition of the cAMP signaling pathway, which ultimately results in the modulation of various physiological processes, including neurotransmitter release, gene expression, and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea have been extensively studied in various in vitro and in vivo models. This compound has been shown to have potent and selective agonist activity at the dopamine D4 receptor, which leads to the modulation of various physiological processes, including neurotransmitter release, gene expression, and synaptic plasticity. The activation of the dopamine D4 receptor by 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea has been shown to have potential therapeutic effects in various neurological disorders, including schizophrenia, ADHD, and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea in lab experiments include its potent and selective agonist activity at the dopamine D4 receptor, which allows for the modulation of various physiological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound safely.
未来方向
There are several future directions for the study of 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea. One direction is to further investigate the potential therapeutic effects of this compound in various neurological disorders, including schizophrenia, ADHD, and Parkinson's disease. Another direction is to study the structural and functional properties of the dopamine D4 receptor and its interaction with 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea. Additionally, further research is needed to optimize the synthesis method of this compound to improve the yield and purity of the final product.
合成方法
The synthesis of 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea is a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with piperidine to form the intermediate 1-(2-chlorobenzoyl)piperidine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea. The synthesis of this compound has been well documented in the literature, and various modifications to the synthesis method have been proposed to improve the yield and purity of the final product.
科学研究应用
3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. This compound has been shown to be a potent and selective agonist of the dopamine D4 receptor, which is involved in various physiological processes, including cognition, emotion, and motor function. The activation of the dopamine D4 receptor by 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea has been shown to have potential therapeutic effects in various neurological disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.
属性
IUPAC Name |
3-[1-(2-chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-18(2)15(21)17-11-7-9-19(10-8-11)14(20)12-5-3-4-6-13(12)16/h3-6,11H,7-10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSUIVDXVALLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2812581.png)
![3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2812582.png)
![2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2812584.png)
![N-(2-chlorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B2812585.png)
![4H-Pyrido[3,2-b]-1,4-oxazine-4-carboxylic acid, 6-amino-2,3-dihydro-2,2-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B2812586.png)
![(3-Chloro-5-fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2812587.png)






![Ethyl spiro[2.5]octane-6-carboxylate](/img/structure/B2812599.png)
